4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a complex organic compound that features a triazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Sulfonylation: The triazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The phenethyl group is attached to the piperidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the piperidine ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary depending on the nucleophile used, but typically include substituted piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological macromolecules, while the sulfonyl group can participate in electrostatic interactions. The piperidine ring provides structural rigidity, allowing the compound to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- (4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride
Uniqueness
What sets 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide apart is its combination of a triazole ring, a sulfonyl group, and a piperidine ring. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-13-19-20-17(21)26(24,25)15-8-11-22(12-9-15)16(23)18-10-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEONTYJIAIVIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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